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molecular formula C11H10Cl2O4 B8490716 2-(3,4-Dichloro-phenyl)-succinic acid 1-methyl ester

2-(3,4-Dichloro-phenyl)-succinic acid 1-methyl ester

Cat. No. B8490716
M. Wt: 277.10 g/mol
InChI Key: HOEWNGYPIYAXMJ-UHFFFAOYSA-N
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Patent
US06433174B1

Procedure details

4.00 g (10.0 mmol) of (+)-3-(3,4-dichlorophenyl)-3-methoxycarbonylpropionic acid·(S)-1-phenylethylamine salt obtained in Example 24 was suspended in 12.0 ml of ethyl acetate and cooled with ice water. 12.1 ml of 1N hydrochloric acid was added thereto to decompose the salt and the organic layer was separated. The aqueous layer was extracted twice with 6.0 ml of ethyl acetate, then joined with the previously separated organic layer and washed with 10 ml each of 1N hydrochloric acid, water and a saturated saline solution (twice). The organic layer was dried over anhydrous sodium sulfate and the solvent was distilled away to obtain 2.77 g (99.4% yield) of (+)-3-(3,4-dichlorophenyl)-3-methoxycarbonylpropionic acid.
Name
(+)-3-(3,4-dichlorophenyl)-3-methoxycarbonylpropionic acid·(S)-1-phenylethylamine
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.1 mL
Type
reactant
Reaction Step Three
Quantity
12 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]([C:14]([O:16][CH3:17])=[O:15])[CH2:10][C:11]([OH:13])=[O:12])[CH:5]=[CH:6][C:7]=1[Cl:8].C1([C@@H](N)C)C=CC=CC=1.Cl>C(OCC)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]([C:14]([O:16][CH3:17])=[O:15])[CH2:10][C:11]([OH:13])=[O:12])[CH:5]=[CH:6][C:7]=1[Cl:8] |f:0.1|

Inputs

Step One
Name
(+)-3-(3,4-dichlorophenyl)-3-methoxycarbonylpropionic acid·(S)-1-phenylethylamine
Quantity
4 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C(CC(=O)O)C(=O)OC.C1(=CC=CC=C1)[C@H](C)N
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
12.1 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with 6.0 ml of ethyl acetate
WASH
Type
WASH
Details
washed with 10 ml each of 1N hydrochloric acid, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled away

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C(CC(=O)O)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.77 g
YIELD: PERCENTYIELD 99.4%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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